(4-Bromo-3-(morpholine-4-carbonyl)phenyl)boronic acid
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Overview
Description
(4-Bromo-3-(morpholine-4-carbonyl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group, a bromine atom, and a morpholine-4-carbonyl group attached to a phenyl ring. These functional groups make it a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-(morpholine-4-carbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-3-(morpholine-4-carbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4-Bromo-3-(morpholine-4-carbonyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, making it a valuable tool in the design of enzyme inhibitors. The bromine atom and morpholine-4-carbonyl group further enhance its reactivity and specificity towards certain molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the bromine and morpholine-4-carbonyl groups, making it less versatile in certain reactions.
4-Bromo-phenylboronic acid: Similar but lacks the morpholine-4-carbonyl group, limiting its applications in biochemical assays.
3-(Morpholine-4-carbonyl)phenylboronic acid: Similar but lacks the bromine atom, affecting its reactivity in substitution reactions.
Uniqueness
(4-Bromo-3-(morpholine-4-carbonyl)phenyl)boronic acid stands out due to its combination of functional groups, which provide a unique balance of reactivity and stability. This makes it particularly useful in complex organic syntheses and in the development of advanced materials and pharmaceuticals .
Properties
Molecular Formula |
C11H13BBrNO4 |
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Molecular Weight |
313.94 g/mol |
IUPAC Name |
[4-bromo-3-(morpholine-4-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BBrNO4/c13-10-2-1-8(12(16)17)7-9(10)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2 |
InChI Key |
OFCRWZWUUPIMDO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)Br)C(=O)N2CCOCC2)(O)O |
Origin of Product |
United States |
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